

Gestonorone: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gestonorone

Cat. No.: B1671453

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **Gestonorone**, a potent synthetic progestogen. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies related to the absorption, distribution, metabolism, and excretion of this compound.

Pharmacokinetic Profile of Gestonorone Caproate

Gestonorone, primarily used as its caproate ester, is characterized by its long-acting depot effect when administered intramuscularly.^[1] It is a pure progestogen, devoid of androgenic, estrogenic, or other hormonal activities.^[1] The pharmacokinetic parameters of **Gestonorone** caproate have been primarily studied in the context of its use in treating benign prostatic hyperplasia and endometrial cancer.^{[1][2]}

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **Gestonorone** caproate following intramuscular administration.

Parameter	Value	Species	Study Conditions	Reference
Time to Maximum Concentration (T _{max})	3 ± 1 days	Human (male)	Single 200 mg IM injection of radiolabeled Gestonorone caproate	[1]
Maximum Concentration (C _{max})	420 ± 160 ng/mL	Human (male)	Single 200 mg IM injection of radiolabeled Gestonorone caproate	[1]
Elimination Half-life (t _{1/2})	7.5 ± 3.1 days	Human (male)	Following a single 200 mg IM injection	[1]
Route of Elimination	Feces: 72% Urine: 28%	Human (male)	Following a single 200 mg IM injection	[1]
Duration of Action	8 to 13 days (25-50 mg IM) ≥21 days (high doses)	Human (female)	Clinical biological effect in the uterus	[1]

Metabolism of Gestonorone

The biotransformation of **Gestonorone** is a critical aspect of its pharmacological profile. The metabolic pathways primarily involve reduction reactions. No free **Gestonorone** is typically observed in circulation or urine, indicating extensive metabolism of the parent compound.[1]

Major Metabolic Pathways and Metabolites

The metabolism of **Gestonorone** caproate is analogous to that of 17 α -hydroxyprogesterone, leading to the formation of corresponding 19-norpregnane metabolites.[1] The primary metabolic reactions are reductions at the C3, C5, and C20 positions.[1] Due to its caproate

ester, 5 β -reduction of **Gestonorone** caproate is decreased compared to progesterone, which may contribute to its enhanced potency.[1]

The major identified metabolites of **Gestonorone** caproate are:

- Isomers of 19-norpregnanetriol[1]
- Isomers of 19-norpregnanediol-20-one[1]

Biotransformation of the related compound, **Gestonorone** acetate, by the fungus Cunninghamella blakesleeana has been shown to yield 17 α -actoxy-10 β ,11 β -dihydroxy-progesterone, a potential aromatase inhibitor.[3][4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible study of **Gestonorone**'s pharmacokinetics and metabolism. Below are representative methodologies for key experiments.

Protocol 1: Pharmacokinetic Study of **Gestonorone** Caproate in Human Subjects

Objective: To determine the pharmacokinetic profile of **Gestonorone** caproate in human subjects following a single intramuscular injection.

Methodology:

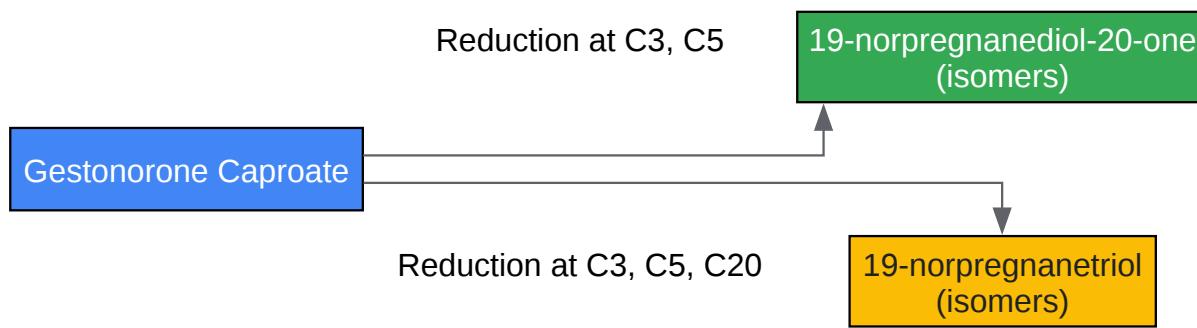
- Subject Recruitment: A cohort of healthy male volunteers or patients with a relevant indication (e.g., benign prostatic hyperplasia) is recruited. Informed consent is obtained from all participants.
- Drug Administration: A single dose of **Gestonorone** caproate (e.g., 200 mg) is administered via deep intramuscular injection.
- Blood Sampling: Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-determined time points: pre-dose (0 hours), and at 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168, 240, 336, and 504 hours post-dose.

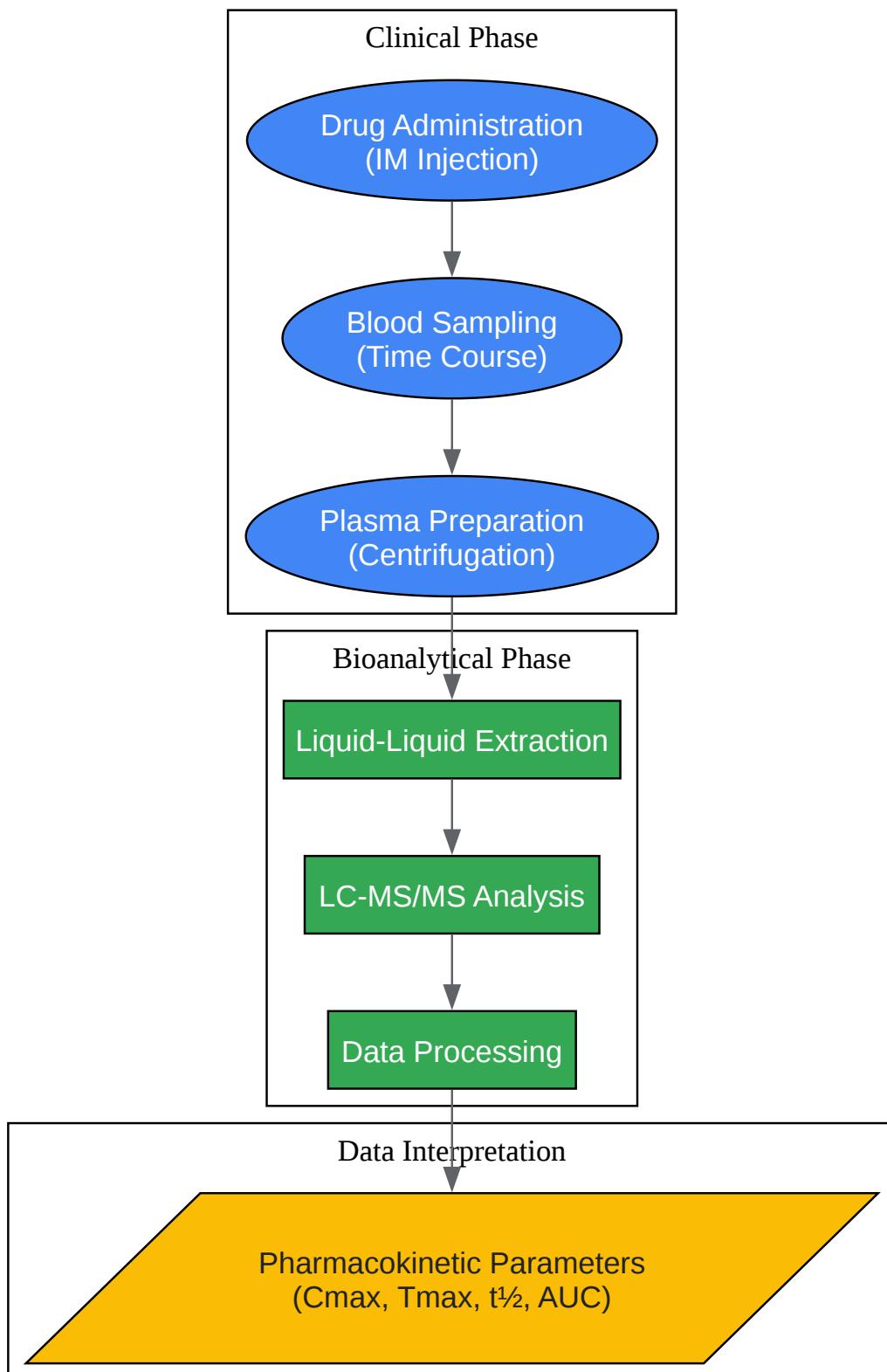
- Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
- Sample Analysis (LC-MS/MS):
 - Sample Preparation: A liquid-liquid extraction is performed. To 500 µL of plasma, an internal standard (e.g., a structurally similar steroid) is added. The sample is then extracted with 5 mL of a mixture of hexane and ethyl acetate (90:10, v/v). The mixture is vortexed and centrifuged. The organic layer is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 200 µL of the mobile phase.
 - Chromatographic Conditions: An HPLC system equipped with a C18 column is used. The mobile phase consists of a gradient of 0.1% formic acid in water (A) and acetonitrile (B). The flow rate is maintained at 0.5 mL/min.
 - Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed to detect and quantify **Gestonorone** caproate and its internal standard.
- Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t_{1/2}.

Protocol 2: In Vitro Metabolism of Gestonorone Caproate using Human Liver Microsomes

Objective: To identify the major metabolites of **Gestonorone** caproate formed by human liver enzymes.

Methodology:


- Incubation Mixture Preparation: A typical incubation mixture (final volume of 1 mL) contains human liver microsomes (0.5 mg/mL), **Gestonorone** caproate (10 µM), and an NADPH-


generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (100 mM, pH 7.4).

- Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 60 minutes). A control incubation without the NADPH-generating system is also performed.
- Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile.
- Sample Preparation: The mixture is centrifuged to precipitate the proteins. The supernatant is collected and evaporated to dryness. The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
- Metabolite Identification (LC-HRMS):
 - Chromatography: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system is used. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is employed.
 - Mass Spectrometry: Full scan and data-dependent MS/MS data are acquired in positive ion mode. Metabolites are identified by comparing their exact mass, retention time, and fragmentation patterns with those of the parent drug and reference standards (if available).
 - Data Analysis: Specialized metabolite identification software is used to process the data and propose biotransformations (e.g., hydroxylation, reduction).

Visualizations

Gestonorone Metabolism Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of gestonorone caproate and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Mode of action of progesterone, gestonorone capronate (Depostat) and cyproterone acetate (Androcur) on the metabolism of testosterone in human prostatic adenoma: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Pharmacology and placental transport of 17-hydroxyprogesterone caproate in singleton gestation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gestonorone: A Deep Dive into its Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671453#pharmacokinetics-and-metabolism-of-gestonorone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com